![molecular formula C12H12N2OS B2828820 (2E)-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide CAS No. 1426576-65-9](/img/structure/B2828820.png)
(2E)-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide
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Overview
Description
(2E)-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide, commonly referred to as 2E-N-DTP, is a synthetic compound used in scientific research applications. It is a member of the thiazole family of compounds, and is a derivative of thiamine. 2E-N-DTP has a wide range of applications in laboratory experiments, and has been studied for its biochemical and physiological effects.
Scientific Research Applications
2E-N-DTP has been used in a wide range of scientific research applications, including studies of its mechanism of action, biochemical and physiological effects, and its use as a model compound for drug discovery. It has also been used to study the effects of thiamine on the body, and to investigate the potential therapeutic effects of thiazole derivatives.
Mechanism of Action
The mechanism of action of 2E-N-DTP is not yet fully understood. However, it is believed to act as an agonist of the thiamine receptor, which is involved in the regulation of metabolism and energy production. Additionally, it has been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2E-N-DTP have been studied in both in vitro and in vivo experiments. In vitro studies have shown that 2E-N-DTP can inhibit the enzyme acetylcholinesterase, and can also act as a thiamine receptor agonist. In vivo studies have demonstrated that 2E-N-DTP can increase the levels of thiamine in the body, which can lead to improved metabolic function and increased energy production. Additionally, 2E-N-DTP has been shown to modulate the activity of the neurotransmitter acetylcholine, which can lead to improved cognitive function and memory.
Advantages and Limitations for Lab Experiments
The advantages of using 2E-N-DTP in laboratory experiments include its ease of synthesis, its relatively low cost, and its wide range of applications. Additionally, its structure and mechanism of action are well-understood, which makes it an ideal model compound for drug discovery. The main limitation of using 2E-N-DTP in laboratory experiments is its lack of specificity, as it can interact with a variety of receptors and enzymes.
Future Directions
The potential future directions for 2E-N-DTP include further studies of its mechanism of action, its biochemical and physiological effects, and its use as a model compound for drug discovery. Additionally, further research could be conducted to investigate its potential therapeutic applications, such as its use as a treatment for cognitive disorders or metabolic disorders. Additionally, further studies could be conducted to investigate the potential side effects of 2E-N-DTP.
Synthesis Methods
2E-N-DTP is synthesized by the reaction of thiamine with prop-2-enamide in the presence of hydrochloric acid. The reaction proceeds through a series of steps, including the formation of the thiazole ring, and the subsequent addition of the phenyl group. The reaction is carried out in an aqueous solution, and the product is isolated by precipitation.
properties
IUPAC Name |
(E)-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c15-11(14-12-13-8-9-16-12)7-6-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,13,14,15)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIMEDXLIOBFBM-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC(=N1)NC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenylprop-2-enamide |
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